

An In-depth Technical Guide to the E7018 Low-Hydrogen Electrode

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

[Get Quote](#)

Disclaimer: The designation "**LH-708**" does not correspond to a standard electrode classification under the American Welding Society (AWS) or other major international standards. It is likely a proprietary or non-standard name. This guide provides a comprehensive overview of the AWS E7018, a widely used low-hydrogen electrode that shares the characteristics implied by the "LH" (Low-Hydrogen) and "70" (70,000 psi tensile strength) indicators. This information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this type of welding consumable.

The E7018 electrode is a versatile, all-position welding rod known for producing high-quality, crack-resistant welds.^[1] Its low-hydrogen coating minimizes the risk of hydrogen-induced cracking, making it suitable for welding high-strength, low-alloy, and high-carbon steels.^{[2][3]}

Core Specifications and Data

The following tables summarize the key quantitative specifications for the E7018 electrode, compiled from various technical data sheets.

Table 1: Typical Weld Metal Chemical Composition (%)

Element	Content (%)	AWS A5.1 Specification
Carbon (C)	0.07	≤ 0.15
Manganese (Mn)	0.87 - 1.60	≤ 1.60
Silicon (Si)	0.61 - 0.75	≤ 0.75
Phosphorus (P)	0.015	≤ 0.035
Sulfur (S)	0.011	≤ 0.035
Nickel (Ni)	0.02	≤ 0.30
Chromium (Cr)	0.03	≤ 0.20
Molybdenum (Mo)	0.01	≤ 0.30
Vanadium (V)	0.01	≤ 0.08

Source:[4][5][6][7]

Table 2: Typical Mechanical Properties of Weld Metal (As Welded)

Property	Typical Value	AWS A5.1 Specification (min)
Tensile Strength	77,000 - 82,670 psi (529 - 570 MPa)	70,000 psi (482 MPa)
Yield Strength	64,000 - 69,610 psi (441 - 480 MPa)	58,000 psi (400 MPa)
Elongation in 2"	26% - 32%	22%
Charpy V-Notch Impact @ -20°C (-4°F)	162 J	Not specified
Charpy V-Notch Impact @ -50°F (-46°C)	86 ft-lbf (117 J)	20 ft-lbf (27 J)

Source:[2][4][8][9]

Table 3: Recommended Welding Parameters (DC+, DCEP, or AC)

Electrode Diameter	Amperage (A) - Flat/Horizontal	Amperage (A) - Vertical/Overhead	Voltage (V)
3/32" (2.4 mm)	80 - 100 A	65 - 75 A	21 - 25 V
1/8" (3.2 mm)	90 - 150 A	80 - 95 A	21 - 25 V
5/32" (4.0 mm)	110 - 230 A	120 - 140 A	21 - 26 V
3/16" (4.8 mm)	150 - 300 A	-	-
7/32" (5.6 mm)	220 - 350 A	-	-
1/4" (6.4 mm)	270 - 380 A	-	-

Source:[7][8][10][11]

Experimental Protocols and Methodologies

Hydrogen Content Determination:

The diffusible hydrogen content in the weld metal is a critical parameter for low-hydrogen electrodes. The standard test method involves gas chromatography. After welding, a specimen is stored at a low temperature to trap the hydrogen. It is then heated in a sealed container, and the evolved hydrogen is collected and analyzed by a gas chromatograph. E7018 electrodes often carry an "H4R" or "H8R" designator, indicating a diffusible hydrogen content of less than 4 ml or 8 ml per 100g of weld metal, respectively.[10][12]

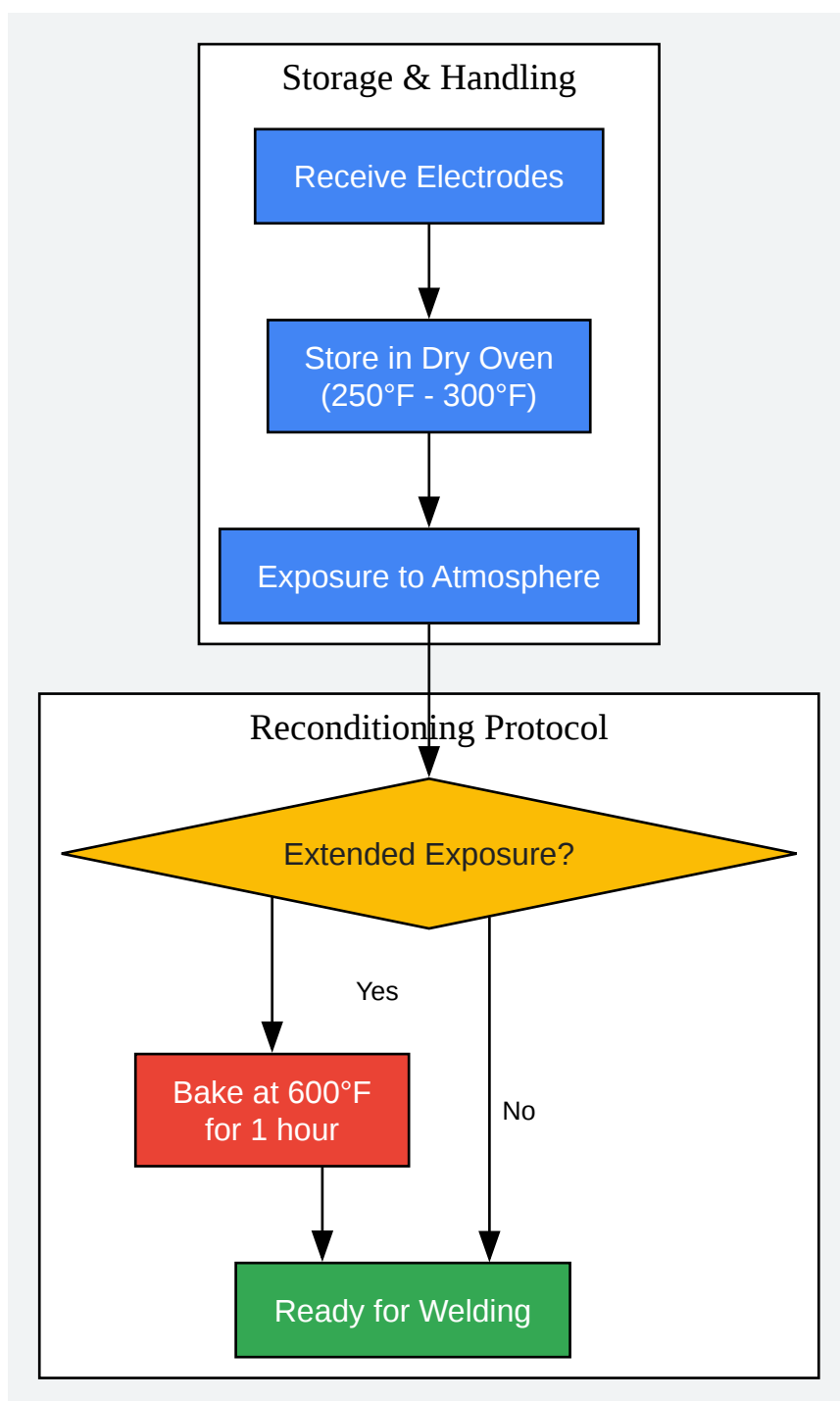
Mechanical Property Testing:

The mechanical properties of the weld deposit are determined from an all-weld-metal tensile test specimen and Charpy V-notch impact specimens, as specified by the AWS A5.1 standard.

- **Tensile and Yield Strength:** A standardized tension test is performed on a specimen machined from the weld metal. The specimen is pulled to failure, and the stress-strain curve is recorded to determine the ultimate tensile strength, yield strength, and percent elongation.

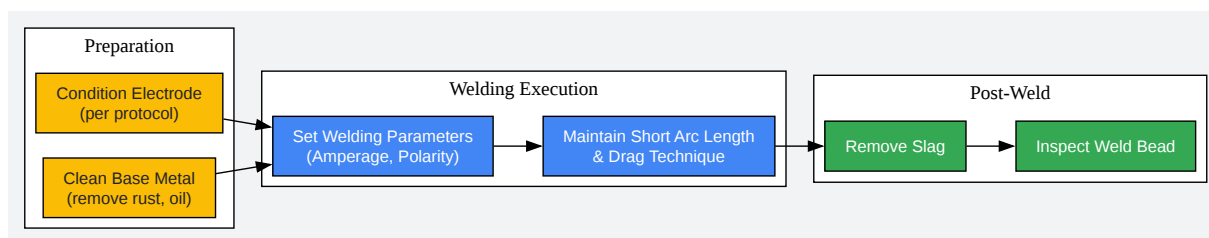
- **Impact Toughness:** Charpy V-notch specimens are machined from the weld metal and tested at specified temperatures to determine the amount of energy absorbed during fracture. This provides a measure of the material's toughness and resistance to brittle fracture.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for proper storage and reconditioning of E7018 electrodes.



[Click to download full resolution via product page](#)

Caption: General workflow for welding with an E7018 electrode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. weldingofwelders.com [weldingofwelders.com]
- 2. pakooxygen.com [pakooxygen.com]
- 3. pinnaclealloys.com [pinnaclealloys.com]
- 4. E7018 - Weld WireWeld Wire [weldwire.net]
- 5. AWS E7018 - welding rods [xiangind.com]
- 6. scribd.com [scribd.com]
- 7. weldingmaterialsales.com [weldingmaterialsales.com]
- 8. pinnaclealloys.com [pinnaclealloys.com]
- 9. exocor.com [exocor.com]
- 10. hobartbrothers.com [hobartbrothers.com]

- 11. weldwire.net [weldwire.net]
- 12. expressweldcare.co.uk [expressweldcare.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the E7018 Low-Hydrogen Electrode]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608560#understanding-lh-708-electrode-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com